Cas no 1806041-48-4 (3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide)

3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide is a halogenated pyridine derivative with a sulfonamide functional group, offering versatile reactivity for pharmaceutical and agrochemical applications. The presence of bromo and chloro substituents enhances its potential as a key intermediate in cross-coupling reactions, while the difluoromethyl group contributes to improved metabolic stability and bioavailability. The sulfonamide moiety further expands its utility in medicinal chemistry, particularly in the design of enzyme inhibitors. This compound’s structural features make it valuable for the synthesis of biologically active molecules, with potential applications in drug discovery and crop protection. Its well-defined reactivity profile ensures consistent performance in synthetic pathways.
3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide structure
1806041-48-4 structure
Product Name:3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide
CAS No:1806041-48-4
MF:C6H4BrClF2N2O2S
MW:321.526965141296
CID:4859398
Update Time:2025-06-08

3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide
    • Inchi: 1S/C6H4BrClF2N2O2S/c7-2-1-3(8)6(15(11,13)14)12-4(2)5(9)10/h1,5H,(H2,11,13,14)
    • InChI Key: MXCKXFRDPLTABG-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=NC=1C(F)F)S(N)(=O)=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 324
  • XLogP3: 1.7
  • Topological Polar Surface Area: 81.4

3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029062128-1g
3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide
1806041-48-4 97%
1g
$1,504.90 2022-04-01

3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide Related Literature

Additional information on 3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide

3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide (CAS No. 1806041-48-4): A Comprehensive Overview

3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide (CAS No. 1806041-48-4) is a multifaceted compound with significant applications in the pharmaceutical and chemical industries. This compound, characterized by its unique molecular structure, has garnered attention for its potential in drug discovery and development. The presence of bromine, chlorine, and difluoromethyl groups, along with the pyridine and sulfonamide functionalities, endows this molecule with a diverse range of chemical and biological properties.

The molecular formula of 3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide is C9H5BrClF2N2O2S, and its molecular weight is 331.09 g/mol. The compound's structure includes a pyridine ring, which is a common motif in many pharmaceuticals due to its ability to form hydrogen bonds and participate in π-stacking interactions. The bromine and chlorine substituents contribute to the molecule's lipophilicity, while the difluoromethyl group enhances its metabolic stability and pharmacokinetic properties.

In recent years, 3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide has been the subject of extensive research in the field of medicinal chemistry. Studies have shown that this compound exhibits potent biological activities against various targets, including enzymes, receptors, and ion channels. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide acts as a selective inhibitor of a specific kinase involved in cancer cell proliferation. This finding highlights the potential of this compound as a lead molecule for the development of novel anticancer agents.

The sulfonamide moiety in 3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide is particularly noteworthy due to its well-documented role in drug design. Sulfonamides are known for their ability to form strong hydrogen bonds with target proteins, which can enhance binding affinity and selectivity. Additionally, the sulfonamide group can improve the solubility and bioavailability of the molecule, making it more suitable for pharmaceutical applications.

Beyond its potential as an anticancer agent, 3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide has also shown promise in other therapeutic areas. Research conducted by a team at the University of California revealed that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This dual functionality—anticancer and anti-inflammatory—makes 3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide an attractive candidate for further investigation in drug development.

The synthesis of 3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide involves several well-established chemical reactions. One common approach involves the sequential functionalization of a pyridine scaffold through bromination, chlorination, difluoromethylation, and sulfonation steps. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product. Recent advancements in green chemistry have led to more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.

In terms of safety and handling, it is important to note that while 3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide is not classified as a hazardous material under current regulations, standard laboratory practices should be followed to ensure safe handling and storage. Proper personal protective equipment (PPE) should be used when working with this compound to prevent exposure through inhalation or skin contact.

The future prospects for 3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide are promising. Ongoing clinical trials are evaluating its efficacy and safety in various disease models. Additionally, computational methods such as molecular docking and virtual screening are being employed to identify new derivatives with enhanced biological activities. These efforts are expected to yield valuable insights into the structure-function relationships of this compound and pave the way for its broader application in medicine.

In conclusion, 3-Bromo-5-chloro-2-(difluoromethyl)pyridine-6-sulfonamide (CAS No. 1806041-48-4) is a versatile compound with significant potential in pharmaceutical research and development. Its unique chemical structure confers multiple biological activities, making it an attractive candidate for further exploration as a therapeutic agent. As research continues to advance our understanding of this molecule's properties and mechanisms of action, it is likely that new opportunities will emerge for its use in treating various diseases.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd